7-Oxo-nonanoic acid
Overview
Description
7-Oxo-nonanoic acid, also known as 6-propionyl n-caproic acid, is a medium-chain fatty acid1. It has a molecular formula of C9H16O31.
Synthesis Analysis
The synthesis of a similar compound, 7-methyl-8-oxo-nonanoic acid, was achieved by using 2-methyl acetoacetate and 6-bromohexanoate as starting materials through nucleophilic substitution and ketonic cleavage2. The structure was identified by MS, NMR, and IR2.
Molecular Structure Analysis
The molecular structure of 7-Oxo-nonanoic acid includes a chain of nine carbon atoms, with a carbonyl group (=O) at the seventh carbon from one end1. The InChI representation of the molecule is InChI=1S/C9H16O3/c1-2-8(10)6-4-3-5-7-9(11)12/h2-7H2,1H3,(H,11,12)
1.
Chemical Reactions Analysis
While specific chemical reactions involving 7-Oxo-nonanoic acid are not readily available, a related compound, 7-methyl-8-oxo-nonanoic acid, was synthesized through nucleophilic substitution and ketonic cleavage2.
Physical And Chemical Properties Analysis
7-Oxo-nonanoic acid has a molecular weight of 172.22 g/mol1. It has one hydrogen bond donor and three hydrogen bond acceptors1. The compound has a rotatable bond count of 71. Its exact mass and monoisotopic mass are 172.109944368 g/mol1. The topological polar surface area is 54.4 Ų1.Scientific Research Applications
Application in Marine and Atmospheric Chemistry
- Scientific Field: Marine and Atmospheric Chemistry .
- Summary of the Application: Nonanoic acid and its conjugate base have been studied for their behavior at the air/water interface, which is of interest in marine and atmospheric chemistry .
- Methods of Application: The surface adsorption of nonanoic acid and its conjugate base was investigated at various pH values, surfactant concentrations, and the presence of salts . Molecular dynamics (MD) simulation methods, such as free energy perturbation (FEP), were used to calculate the surface acid dissociation constant relative to that in the bulk .
- Results or Outcomes: The study concluded that nonanoic acid is less acidic at the surface compared to in the bulk solution with a pKa shift of 1.1 ± 0.6, yielding a predicted surface pKa of 5.9 ± 0.6 . The presence of salts, namely NaCl, caused both a decrease in the bulk pKa of nonanoic acid and a stabilization of both the protonated and deprotonated forms at the surface .
Application in Oxidation Reactions
- Scientific Field: Organic Chemistry .
- Summary of the Application: The reactivity of different catalysts obtained from niobium(V) oxide was investigated, using the oxidation of methyl linoleate in the presence of hydrogen peroxide as a probe reaction .
- Methods of Application: The reaction was followed by GC-MS, as well as by 1H and 13C NMR spectrometry .
- Results or Outcomes: The dominant product was 9-oxo-nonanoic acid methyl ester . A reaction mechanism related to an auto-oxidation process must be occurring, leading initially to the formation of hydroperoxides, which decompose rapidly via Hock-type rearrangement, leading to the formation of aldehydes .
Application in Cosmetics and Food Products
- Scientific Field: Cosmetics and Food Industry .
- Summary of the Application: Nonanoic acid’s pungent odor makes it useful in various applications, including as a fragrance and flavoring agent in cosmetics and food products .
- Methods of Application: Nonanoic acid is incorporated into the formulation of these products due to its rancid smell .
- Results or Outcomes: The use of nonanoic acid enhances the sensory experience of the products, contributing to their overall appeal .
Application in the Production of Plasticizers
- Scientific Field: Polymer Chemistry .
- Summary of the Application: Nonanoic acid serves as a precursor in the production of plasticizers .
- Methods of Application: Nonanoic acid is chemically reacted to produce plasticizers, which are substances added to plastics to increase their flexibility .
- Results or Outcomes: The addition of these plasticizers improves the flexibility and durability of the plastics .
Application in Agriculture
- Scientific Field: Agriculture .
- Summary of the Application: Nonanoic acid is often used as a non-systemic insecticide, miticide, and herbicide .
- Methods of Application: It is applied to crops to control pests and weeds .
- Results or Outcomes: The use of nonanoic acid helps to protect crops and increase yield .
Application in the Production of Esters
- Scientific Field: Organic Chemistry .
- Summary of the Application: Nonanoic acid is used in the manufacture of esters for artificial flavorings and fragrances due to its rancid smell .
- Methods of Application: Nonanoic acid is chemically reacted to produce esters, which are commonly used as solvents, plasticizers, and fragrances .
- Results or Outcomes: The production of these esters enhances the sensory experience of various products, contributing to their overall appeal .
Safety And Hazards
Specific safety and hazard information for 7-Oxo-nonanoic acid is not readily available. However, it’s always important to handle chemicals with care, using personal protective equipment and ensuring adequate ventilation4.
Future Directions
The potential applications and future directions of 7-Oxo-nonanoic acid research are not well-documented. However, a related compound, 9-Oxononanoic acid, has been identified as a precursor for biopolymers5, suggesting potential applications in sustainable materials science.
Please note that this information is based on available resources and may not be fully comprehensive or up-to-date. For more detailed information, please refer to specific scientific literature and resources.
properties
IUPAC Name |
7-oxononanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O3/c1-2-8(10)6-4-3-5-7-9(11)12/h2-7H2,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMDUEIZQNLDNCI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)CCCCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60942513 | |
Record name | 7-Oxononanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60942513 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Oxo-nonanoic acid | |
CAS RN |
20356-92-7 | |
Record name | 7-Oxononanoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020356927 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 7-Oxononanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60942513 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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